N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide
Description
Properties
Molecular Formula |
C30H24N2O5 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C30H24N2O5/c1-34-24-11-7-6-10-21(24)29(33)32-30-23(17-31)27(19-13-15-25(35-2)26(16-19)36-3)22-14-12-18-8-4-5-9-20(18)28(22)37-30/h4-16,27H,1-3H3,(H,32,33) |
InChI Key |
DQFAPLOSMVXRRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)NC(=O)C5=CC=CC=C5OC)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation
This method involves the reaction of an aldehyde, malononitrile, and a phenolic compound under acidic or basic conditions. For example, 2-hydroxy-1-naphthaldehyde reacts with malononitrile and 3,4-dimethoxyphenol in ethanol catalyzed by piperidine, yielding the chromene core with a cyano group at position 3. Microwave irradiation (100–120°C, 15–20 minutes) enhances yields (75–85%) compared to conventional heating (60–70% yield over 6 hours). The mechanism proceeds via Knoevenagel condensation followed by cyclization, with the cyano group stabilizing the intermediate through resonance.
Stepwise Cyclization
Alternative routes begin with pre-formed coumarin derivatives. For instance, 3-cyano-4H-benzo[h]chromen-2-amine undergoes nucleophilic substitution with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C). This method achieves higher regioselectivity (>95%) but requires stringent anhydrous conditions and palladium catalysts, increasing costs.
Functionalization with 3,4-Dimethoxyphenyl and Cyano Groups
Cyano Group Installation
The cyano group at position 3 is introduced early in the synthesis, often using malononitrile as a reactant. In the three-component condensation, malononitrile acts as both a carbon nucleophile and a cyano source. Post-cyclization cyanation is less common due to steric hindrance but can be achieved using CuCN in DMF at 150°C (yields ~50%).
Coupling with 2-Methoxybenzamide
The 2-methoxybenzamide group is appended via amide bond formation. Two strategies are prevalent:
Acyl Chloride Condensation
2-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂, reflux, 3 hours), which then reacts with the amine-functionalized chromene intermediate in dimethylformamide (DMF) with triethylamine (TEA) as a base. This method yields 65–70% of the target compound but requires rigorous exclusion of moisture.
Direct Amidation
A one-pot approach employs 2-methoxybenzamide and the chromene derivative in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM). This method offers higher yields (80–85%) and shorter reaction times (2–4 hours) but is costlier due to reagent expenses.
Optimization and Challenges
Solvent and Catalyst Selection
-
Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional methods.
-
Sonication improves mass transfer in heterogeneous reactions, increasing yields by 10–15%.
-
Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency but necessitate ligand optimization to prevent deactivation.
Purification Techniques
Stereochemical Considerations
The E-configuration of the imidamide group (in related derivatives) is critical for biological activity. Polar solvents like DMF favor the E-isomer through stabilization of the transition state.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Three-component condensation | 75–85% | 15–20 min | Low | High |
| Stepwise cyclization | 60–70% | 6–8 hours | Moderate | Moderate |
| Acyl chloride condensation | 65–70% | 4–6 hours | Low | High |
| Direct amidation | 80–85% | 2–4 hours | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential as a therapeutic agent due to its structural characteristics, which suggest various biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against different cancer cell lines. The presence of the benzo[h]chromene moiety is particularly relevant, as it has been associated with anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Research has shown that compounds with similar structures can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico docking studies suggest that N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide may also possess this inhibitory activity, making it a candidate for further development as an anti-inflammatory drug .
- Antioxidant Activity : The compound's structure allows it to act as a radical scavenger, potentially providing protective effects against oxidative stress-related diseases. This property is particularly valuable in the context of neurodegenerative disorders and cardiovascular diseases .
The biological activities of this compound are supported by various studies:
- Cytotoxicity Tests : In vitro assays have demonstrated that the compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanisms of Action : Studies indicate that the compound may induce apoptosis through mitochondrial pathways and influence cell signaling pathways related to cell survival and proliferation .
Case Studies
- Study on Anticancer Properties :
- Research on Anti-inflammatory Effects :
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related analogues from the evidence:
Key Comparative Insights
Core Scaffold Differences :
- The benzo[h]chromen core in the target compound and –12 contrasts with the benzamide () or sulfonamide () backbones of other analogues. The fused chromen system may enhance π-π stacking interactions in biological targets compared to simpler scaffolds .
Substituent Effects: The 3-cyano group in the target compound and –12 is absent in Rip-B (), suggesting divergent electronic profiles. Cyano groups can increase polarity and modulate binding affinity . Methoxy Positioning: The 3,4-dimethoxyphenyl group in the target compound is shared with Rip-B () and derivatives. This substituent is associated with improved lipophilicity and receptor binding in kinase inhibitors .
Biological Activity :
- While direct data for the target compound are lacking, analogues like ’s sulfonamide derivative exhibit potent VEGFR-2 inhibition, suggesting that the 3,4-dimethoxyphenyl group may play a role in targeting kinase domains .
- highlights 3,4-dimethoxyphenyl-containing oxadiazoles with analgesic activity, implying that the target compound’s substituents could similarly influence neuropharmacological pathways .
Synthetic Routes :
- The target compound’s benzamide moiety may be synthesized via amide coupling (e.g., HBTU-mediated reactions, as in ), akin to Rip-B’s preparation from benzoyl chloride and amines .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide to improve yield and purity?
- Methodology : Begin with a multi-step synthesis involving cyclocondensation of substituted benzopyran precursors and subsequent cyanation. Key steps include:
- Precursor preparation : Use 3,4-dimethoxyphenyl-substituted benzochromene derivatives as intermediates (similar to methods in chromene synthesis ).
- Cyano group introduction : Employ Knoevenagel condensation with malononitrile under reflux in ethanol, monitored by TLC.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol.
- Yield optimization : Adjust reaction temperature (45–65°C) and catalyst loading (e.g., piperidine, 0.5–2 mol%) to balance reaction kinetics and byproduct formation.
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Key methods :
- - and -NMR : Assign methoxy (δ 3.7–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and cyano carbon (δ ~115 ppm) .
- FT-IR : Confirm C≡N stretch (2200–2260 cm) and amide C=O (1640–1680 cm).
- Mass spectrometry (HRMS) : Validate molecular ion [M+H] with <2 ppm error.
- UV-Vis : Monitor chromene π→π* transitions (λ ~300–350 nm) for electronic structure consistency .
Advanced Research Questions
Q. How can computational methods reconcile discrepancies between predicted and experimental solubility data?
- Approach :
- Solvent modeling : Apply the polarizable continuum model (PCM) in Gaussian or ORCA to calculate solvation free energy in solvents like DMSO or ethanol .
- Experimental validation : Measure solubility via shake-flask method (25°C, 24 h equilibration) and compare with DFT-derived Hansen solubility parameters.
- Data contradiction analysis : If deviations exceed 15%, re-examine solvent polarity descriptors (e.g., dielectric constant adjustments) or consider hydrogen-bonding interactions not captured in simulations .
Q. What strategies address challenges in interpreting crystallographic data for this compound?
- Crystallographic workflow :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Structure solution : Employ SHELXT for direct methods and SHELXL for refinement, focusing on disorder modeling for methoxy/cyano groups .
- Validation : Check R (<5%) and residual density (<1 eÅ).
Q. How should researchers design bioactivity assays to resolve contradictions in reported antibacterial efficacy?
- Protocol design :
- Strain selection : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains with positive/negative controls .
- Dose-response : Use 2-fold serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, incubating at 37°C for 18–24 h.
- Data normalization : Express inhibition zones relative to solvent controls (DMSO ≤1% v/v).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
